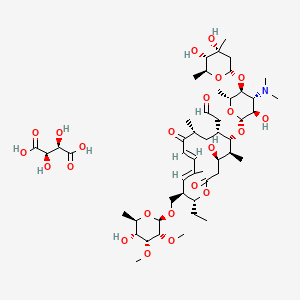

Tylosin Tartrate

Description

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVKYYINQHWDLM-KBEWXLTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H83NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045938 | |

| Record name | Tylosin tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1066.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-54-5, 74610-55-2 | |

| Record name | Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74610-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074610552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4625C51T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mode of Action of Tylosin Tartrate on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Tylosin Tartrate, a macrolide antibiotic, inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This document details the binding site, mechanism of action, and quantitative parameters of this interaction, alongside detailed experimental protocols for its investigation.

Introduction to this compound

This compound is a macrolide antibiotic derived from the fermentation products of Streptomyces fradiae.[1][2] It is primarily used in veterinary medicine to treat a variety of bacterial infections.[1] Its antibacterial effect is achieved by targeting the bacterial ribosome, a crucial component of the protein synthesis machinery.[3] Tylosin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and Mycoplasma species.[4]

The 50S Ribosomal Subunit: The Target of this compound

Bacterial ribosomes are composed of two subunits, the 30S and the 50S. The 50S subunit is responsible for catalyzing peptide bond formation and providing a path for the nascent polypeptide chain to exit the ribosome. This exit tunnel is the primary binding site for macrolide antibiotics, including this compound.[5]

Mode of Action: How this compound Inhibits Protein Synthesis

This compound's primary mode of action is the inhibition of bacterial protein synthesis.[3] This is a multi-step process initiated by the binding of the antibiotic to the 50S ribosomal subunit.

Binding to the Nascent Peptide Exit Tunnel (NPET)

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5] This binding site is located near the peptidyl transferase center (PTC), the active site for peptide bond formation. The interaction is primarily with the 23S rRNA component of the 50S subunit.

Specific Interactions with 23S rRNA

Key interactions have been identified between tylosin and specific nucleotides of the 23S rRNA. These include nucleotides G748 and A2058.[5] The binding of tylosin to these sites is crucial for its inhibitory activity. Resistance to tylosin can arise from mutations in these specific rRNA nucleotides, which prevent the antibiotic from binding effectively.[4]

Inhibition of Peptide Bond Formation and Translocation

By binding within the NPET, this compound physically obstructs the passage of the growing polypeptide chain.[5] This steric hindrance prevents the elongation of the peptide chain. Furthermore, the binding of tylosin can interfere with the correct positioning of the peptidyl-tRNA at the P-site and the aminoacyl-tRNA at the A-site, thereby inhibiting both peptide bond formation and the subsequent translocation of the tRNAs and mRNA.[2]

The following diagram illustrates the pathway of bacterial protein synthesis and the inhibitory action of this compound.

Quantitative Data

The interaction of this compound with the 50S ribosomal subunit and its inhibitory effect on bacterial growth can be quantified through various parameters.

| Parameter | Organism/System | Value | Reference(s) |

| Ki (Inhibition Constant) | Escherichia coli ribosomes | 3 µM | [6] |

| IC50 (Half maximal inhibitory concentration) | In vitro protein synthesis assay | 0.05 - 13.0 µM | [7] |

| MIC (Minimum Inhibitory Concentration) | Mycoplasma gallisepticum | 0.004 - 4 µg/mL | [8] |

| Mycoplasma synoviae | <0.015 - 0.12 µg/mL | [9] | |

| Staphylococcus aureus | ≥256 µg/mL (resistant strains) | [10] | |

| Staphylococcus intermedius | <0.25 µg/mL (sensitive strains) | [11] | |

| Streptococcus pyogenes | 0.1 - 0.2 mg/L | [12] | |

| Streptococcus pneumoniae | 0.125 - 64 µg/mL | [4] | |

| Mannheimia haemolytica 11935 | 64 µg/mL | [3] | |

| Pasteurella multocida 4407 | 32 µg/mL | [3] | |

| Escherichia coli ATCC 25922 | 512 µg/mL | [3] |

Experimental Protocols

Several key experimental techniques are employed to study the interaction of this compound with the 50S ribosomal subunit.

Toeprinting Assay (Primer Extension Inhibition)

This assay is used to map the precise binding site of an antibiotic on the ribosome by identifying where reverse transcriptase is stalled during cDNA synthesis on an mRNA template.[13]

Protocol for Toeprint Analysis of Tylosin-induced Ribosomal Stalling: [14]

-

Prepare DNA Template: A DNA template containing a T7 promoter followed by the gene of interest is prepared by PCR.

-

In Vitro Transcription/Translation:

-

Mix 0.2 μL of the DNA template (250 ng/μL), 1.1 μL of water, 2 μL of solution A from the PURExpress kit, and 1.5 μL of solution B from the PURExpress kit.

-

Add 0.5 μL of this compound at various concentrations (a negative control with water should be included).

-

Incubate at 37 °C for 1 hour.

-

-

Primer Hybridization:

-

Prepare a hybridization mixture containing 3 μL of 5X first-strand (FS) buffer, 1.5 μL of 100 mM DTT, 1.5 μL of 2.5 mM dNTPs, 0.375 μL of RNasin, 1.125 μL of water, and 1 μL of a 5' end-labeled DNA primer.

-

Combine the 5.3 μL transcription/translation mixture with 8.5 μL of the hybridization mixture.

-

Incubate at 55 °C for 3 minutes and then chill on ice.

-

-

Reverse Transcription:

-

Add reverse transcriptase to the mixture and incubate to allow for cDNA synthesis.

-

-

Analysis:

-

The cDNA products are resolved on a sequencing gel. The positions of the "toeprints" (prematurely terminated cDNA fragments) indicate the location of the stalled ribosome.

-

The following diagram illustrates the workflow of a toeprinting assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome-antibiotic complex at near-atomic resolution.[8]

Protocol for Cryo-EM Sample Preparation of a Macrolide-Bound 50S Subunit: [15]

-

Ribosome Preparation: Purify 50S ribosomal subunits from the desired bacterial species.

-

Complex Formation:

-

Thaw the purified ribosomes.

-

Add the macrolide antibiotic (e.g., from a stock solution in acetone) to the ribosome sample to a final concentration sufficient for binding (e.g., 100 µM).

-

Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

Remove excess, unbound antibiotic by buffer exchange using a centrifugal filter unit.

-

-

Grid Preparation:

-

Apply a small aliquot (e.g., 4 µL) of the ribosome-antibiotic complex (at a concentration of ~100 nM) to a glow-discharged carbon-coated cryo-EM grid.

-

Blot the grid with filter paper for a few seconds to create a thin film.

-

Plunge-freeze the grid in liquid ethane.

-

-

Data Collection:

-

Transfer the vitrified grid to a transmission electron microscope operating at cryogenic temperatures.

-

Collect a series of images at different tilt angles.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to process the images and reconstruct the 3D structure of the ribosome-antibiotic complex.

-

The following diagram outlines the general workflow for cryo-EM.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[16]

Protocol for In Vitro Translation Inhibition Assay: [16][17]

-

Prepare the Translation System: Use a commercial in vitro transcription-translation system (e.g., PURExpress) or a system reconstituted from purified components.

-

Set up Reactions:

-

In a microplate well, combine the components of the translation system according to the manufacturer's protocol.

-

Add a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Add varying concentrations of this compound to different wells. Include a no-antibiotic control.

-

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 40 minutes to 1 hour) to allow for protein synthesis.

-

Detection:

-

Quantify the amount of reporter protein synthesized in each well. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.

-

-

Data Analysis:

-

Plot the amount of protein synthesized as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

-

Fluorescence Polarization Assay

This assay measures the binding of a fluorescently labeled ligand to a larger molecule, such as an antibiotic to a ribosome.[18][19]

Protocol for Fluorescence Polarization Assay: [18]

-

Reagent Preparation:

-

Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).

-

Prepare a solution of purified 70S ribosomes in the binding buffer.

-

Prepare a solution of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) and solutions of unlabeled this compound at various concentrations.

-

-

Binding Reaction:

-

In a 96-well plate, pre-incubate the fluorescently labeled macrolide (e.g., 5.5 nM) with the ribosomes (e.g., 37.8 nM) for 30 minutes.

-

Add the unlabeled this compound solutions to the wells containing the pre-incubated mixture.

-

Incubate at room temperature for 2 hours.

-

-

Measurement:

-

Measure the fluorescence polarization (in mP) using a suitable plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).

-

-

Data Analysis:

-

The displacement of the fluorescently labeled macrolide by unlabeled this compound will result in a decrease in fluorescence polarization. This data can be used to determine the binding affinity (Kd or Ki) of this compound.

-

Conclusion

This compound is an effective inhibitor of bacterial protein synthesis, acting on the 50S ribosomal subunit. Its specific binding within the nascent peptide exit tunnel and interaction with key 23S rRNA nucleotides lead to the blockage of the growing polypeptide chain and inhibition of peptide bond formation and translocation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic drug development. A thorough understanding of the molecular mechanisms of existing antibiotics like this compound is crucial for the development of new and more effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. toku-e.com [toku-e.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]

- 9. thescipub.com [thescipub.com]

- 10. Tylosin susceptibility of Staphylococci from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VetFolio [vetfolio.com]

- 12. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]

- 13. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 14. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Tylosin Tartrate: An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin Tartrate is a macrolide antibiotic widely used in veterinary medicine. It is produced by the fermentation of Streptomyces fradiae and exhibits a broad spectrum of activity, primarily against gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the in-vitro activity of this compound against a range of gram-positive pathogens, details the experimental protocols for determining its efficacy, and illustrates its mechanism of action.

Spectrum of Activity: Quantitative Data

The in-vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Tylosin and its components against various gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin and its Components against select Gram-Positive Bacteria

| Bacterial Species | Tylosin Component | MIC (µg/mL) |

| Kocuria rhizophila | Tylosin A | 0.1 |

| Tylosin B | 0.1 | |

| Tylosin C | 0.1 | |

| Tylosin D | 1.56 | |

| Staphylococcus aureus | Tylosin A | 0.39 |

| Tylosin B | 0.78 | |

| Tylosin C | 0.39 | |

| Staphylococcus aureus | Tylosin | 1 |

| Streptococcus uberis | Tylosin | 0.5 |

| Arcanobacterium pyogenes | Tylosin | 16.4 |

| Fusobacterium necrophorum | Tylosin | 9.6 |

Data compiled from multiple sources.

Table 2: MIC50 and MIC90 of Tylosin against Clostridium perfringens Isolates from Rabbits

| Country of Isolate Origin | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Italy | 0.5 | 16 |

| France | 0.5 | 32 |

| Spain | 16 | 256 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data from a study on C. perfringens recovered from rabbits.[3]

Table 3: Efficacy of this compound against Canine Staphylococcus intermedius Isolates

| Isolate History | Percentage of Sensitive Isolates |

| No antibiotic exposure in previous 3 months | 82.61% |

| Overall | 68.93% |

A study determining the in-vitro sensitivity of 103 S. intermedius isolates to this compound.[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the antimicrobial activity of compounds like this compound. The broth microdilution method is a standardized and widely accepted technique.

Protocol: Broth Microdilution for MIC Determination of this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer as specified by the manufacturer) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.

-

Bacterial Inoculum: From a pure, overnight culture of the gram-positive bacterium on an appropriate agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well microtiter plates.

2. Assay Procedure:

-

Serial Dilution: Add 50 µL of sterile CAMHB to all wells of the microtiter plate. Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last well. This will result in 50 µL of varying concentrations of this compound in each well.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the this compound concentrations to their final test concentrations.

-

Controls:

-

Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing 100 µL of sterile CAMHB (no bacteria, no antibiotic).

-

3. Incubation:

-

Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action and Visualization

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis.[5] This is achieved through its binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the production of essential proteins necessary for bacterial growth and replication.[5]

Diagram: Inhibition of Bacterial Protein Synthesis by this compound

Caption: Mechanism of this compound action on the bacterial ribosome.

Diagram: Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for determining the MIC of this compound.

References

A Deep Dive into the Comparative Biological Activities of Tylosin A and Tylosin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tylosin, a macrolide antibiotic produced by Streptomyces fradiae, is a complex mixture of structurally related compounds, primarily Tylosin A, B, C, and D. Among these, Tylosin A is the major component, typically constituting about 90% of the mixture.[1] This guide provides a detailed comparative analysis of the biological activities of Tylosin A and its closely related analogue, Tylosin B (also known as desmycosin), with a focus on their antibacterial potency and mechanism of action.

Comparative Antibacterial Potency

The antibacterial efficacy of the different tylosin components varies. While Tylosin A is generally considered the most potent, Tylosin B retains significant, though in some cases reduced, biological activity. The following tables summarize the available quantitative data comparing the in vitro activities of Tylosin A and Tylosin B against various bacterial species.

| Table 1: Relative Potency of Tylosin B compared to Tylosin A against Staphylococcus aureus | | :--- | :--- | | Tylosin Component | Relative Potency (%) | | Tylosin A | 100 | | Tylosin B | 77.3 - 79.3 | | Tylosin C | ~100 | | Tylosin D | 22.5 - 22.8 | | Data from a study determining the potency of tylosin components using turbidimetric methods with Staphylococcus aureus.[2] |

| Table 2: Comparative Activity of Tylosin Components against Kocuria rhizophila | | :--- | :--- | | Tylosin Component | Relative Activity | | Tylosin A | Similar to B and C | | Tylosin B | Similar to A and C | | Tylosin C | Similar to A and B | | Tylosin D | 39% of Tylosin A | | Data from a study using an agar-diffusion method with Kocuria rhizophila.[2] |

Mechanism of Action

Both Tylosin A and Tylosin B, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through their binding to the 50S subunit of the bacterial ribosome.[1][3] By binding within the peptide exit tunnel, they obstruct the path of newly synthesized polypeptide chains, leading to a premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein production.

Mechanism of action of Tylosin A and B on the bacterial ribosome.

Experimental Protocols

The determination of the in vitro activity of Tylosin A and Tylosin B is primarily achieved through the measurement of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following are generalized protocols for the broth microdilution and agar dilution methods.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid growth medium.

-

Preparation of Antibiotic Solutions:

-

Prepare stock solutions of Tylosin A and Tylosin B in a suitable solvent.

-

Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a specific concentration of the antibiotic.

-

-

Inoculum Preparation:

-

Culture the test bacterium on an appropriate agar medium for 18-24 hours.

-

Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which the test bacteria are inoculated.

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of molten agar (e.g., Mueller-Hinton Agar) aliquots.

-

Add specific volumes of stock solutions of Tylosin A and Tylosin B to each molten agar aliquot to achieve the desired final concentrations.

-

Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

-

-

Inoculation:

-

Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

-

Conclusion

References

The Pharmacokinetic Profile of Tylosin Tartrate in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of tylosin tartrate in poultry, with a primary focus on chickens and turkeys. Tylosin is a macrolide antibiotic widely used in veterinary medicine for the treatment and control of bacterial infections, particularly those caused by Mycoplasma species.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, ensuring therapeutic efficacy, and maintaining food safety.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound vary depending on the poultry species, age, and route of administration. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Pharmacokinetic Parameters of this compound in Chickens

| Parameter | Oral Administration | Intravenous (IV) Administration | Reference |

| Dose | 10 mg/kg | 10 mg/kg | [3] |

| Cmax (µg/mL) | 0.44 ± 0.09 | - | [3] |

| Tmax (h) | 1.33 | - | [3] |

| AUC (µg·h/mL) | 1.57 ± 0.25 | - | [3] |

| t½β (h) | - | 1.16 | [3] |

| Bioavailability (F%) | 25.78% | - | [3] |

| Dose | 50 mg/kg | 50 mg/kg | [1][2] |

| Cmax (µg/mL) | 3.40 | - | [1][2] |

| Tmax (h) | 1.08 | - | [1][2] |

| AUC (µg·h/mL) | - | - | [1][2] |

| t½β (h) | 5.78 | 7.29 | [1][2] |

| Bioavailability (F%) | 90.29% | - | [1][2] |

| Vd(area) (L/kg) | - | 6 | [1][2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½β: Elimination half-life; Vd(area): Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Turkeys

| Parameter | Oral Administration (50 mg/kg) | Intravenous (IV) Administration (10 mg/kg) | Reference |

| Age (weeks) | 5 | 9 | 12 |

| Cmax (µg/mL) | 0.73 | 0.88 | 0.49 |

| Tmax (h) | 2.0 | 2.0 | 1.5 |

| AUCinf (mg·h/L) | 3.32 | 4.31 | 2.65 |

| t½el (h) | 1.84 | 2.37 | 2.14 |

| Bioavailability (F%) | 12.72% | 10.14% | 5.76% |

| ClB(rel) (L/h/kg) | - | - | - |

| Vdss(rel) (L/kg) | - | - | - |

AUCinf: Area under the curve from time zero to infinity; t½el: Elimination half-life; ClB(rel): Relative body clearance; Vdss(rel): Relative volume of distribution at steady state.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The rate and extent of absorption can be variable. In chickens, the time to reach maximum plasma concentration (Tmax) is typically between 1 to 2 hours.[1][3][4] The oral bioavailability of this compound in chickens has been reported to range from approximately 26% to 90%.[1][2][3] In turkeys, oral bioavailability is generally lower and more variable, ranging from about 6% to 22%.[5]

Distribution

Tylosin is widely distributed throughout the body.[1][2] Studies in broiler chickens have shown a large volume of distribution, indicating extensive tissue penetration.[1][2] The highest concentrations of tylosin residues are typically found in the liver, kidney, and lungs.[1][2] In turkeys, tylosin also distributes to various tissues, and protein binding has been observed to be age-independent and generally does not exceed 50%.[5][6][7]

Metabolism

The primary metabolite of tylosin (Tylosin A) is Tylosin D, which is an alcohol derivative.[5] However, studies in turkeys have shown that the plasma concentration of Tylosin D is minimal following both intravenous and oral administration.[5][6] The liver is the main site of metabolism for tylosin.[2][8]

Excretion

Tylosin is primarily excreted via the bile and feces.[1][2] This route of elimination contributes to its presence in the gastrointestinal tract.

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of this compound in poultry.

Pharmacokinetic Study in Broiler Chickens

-

Animal Model: Clinically normal Hubbard or broiler chickens, typically 2-3 months of age, are used.[1][2][3] Animals are often fasted overnight before drug administration.[3]

-

Dosing:

-

Sample Collection: Blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1][3] Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of tylosin are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][5]

Pharmacokinetic Study in Turkeys

-

Animal Model: Male broiler turkeys of varying ages (e.g., 5, 9, 12, and 16 weeks) are often used to assess the impact of age on pharmacokinetics.[5][6] A 10-hour fasting period is typically implemented before the experiment.[5]

-

Dosing:

-

Sample Collection: Blood samples are collected at various time points up to 12 or 24 hours after administration.[3][5] Plasma is harvested and stored at low temperatures.

-

Analytical Method: Tylosin A and its metabolite, Tylosin D, are quantified in plasma using an in-house developed HPLC method.[5]

HPLC Method for Tylosin Quantification in Plasma

-

Sample Preparation: Plasma samples (0.5 mL) are typically deproteinized and extracted using an organic solvent like ethyl acetate or acetonitrile. The mixture is centrifuged, and the supernatant is collected, dried, and reconstituted in the mobile phase.[5]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% ammonium formate) and an organic solvent (e.g., acetonitrile) is used.[10]

-

Detection: UV detection is typically set at a wavelength of around 280-290 nm.[5][9]

-

Flow Rate: A flow rate of approximately 1.0 to 1.8 mL/min is maintained.[9][10]

-

-

Quantification: Plasma concentrations are calculated based on a calibration curve prepared using blank plasma spiked with known concentrations of tylosin analytical standards.[5]

Visualizations

Experimental Workflow for a Poultry Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study of this compound in poultry.

ADME Process of this compound in Poultry

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound in poultry.

References

- 1. Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens [scirp.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Comparative pharmacokinetics and bioavailability of this compound and tylosin phosphate after a single oral and i.v. administration in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of tylosin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allometric analysis of this compound pharmacokinetics in growing male turkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allometric analysis of this compound pharmacokinetics in growing male turkeys -Journal of Veterinary Science | Korea Science [koreascience.kr]

- 8. researchgate.net [researchgate.net]

- 9. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]

- 10. ijvst.um.ac.ir [ijvst.um.ac.ir]

The Solubility Profile of Tylosin Tartrate: A Technical Guide for Researchers

An in-depth examination of the solubility of Tylosin Tartrate in common laboratory solvents, providing researchers, scientists, and drug development professionals with essential data and standardized experimental protocols.

This compound, a macrolide antibiotic primarily used in veterinary medicine, exhibits a varied solubility profile that is critical for formulation development, analytical testing, and in vitro and in vivo studies. This technical guide provides a comprehensive overview of its solubility in a range of common laboratory solvents, details established experimental protocols for solubility determination, and presents a visual workflow for this fundamental analysis.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data for this compound in various laboratory solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the specific salt form of the compound.

| Solvent | Solubility | Temperature | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 300 mg/mL | Not Specified | [1] |

| Ethanol | 300 mg/mL | Not Specified | [1] |

| Water | 200 mg/mL | Not Specified | [1] |

| Water | Freely soluble | Not Specified | [2][3] |

| Water | ~50 g/L (50 mg/mL) | Not Specified | |

| Methanol | Freely soluble | Not Specified | [4] |

| Methylene Chloride | Freely soluble | Not Specified | [2][3] |

| Absolute Ethanol | Slightly soluble | Not Specified | [2][3] |

| Dilute Mineral Acids | Dissolves | Not Specified | [2][3] |

| Hexane | Almost insoluble (for Tylosin base) | Not Specified | [5] |

Note: The term "freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Slightly soluble" typically means 1 part of solute dissolves in 100 to 1000 parts of solvent. For Tylosin base, it is soluble in lower alcohols, esters, ketones, chloroform, amyl acetate, chlorinated hydrocarbons, benzene, and ether[4][6]. Under alkaline conditions, the base form is soluble in organic solvents, while the salt form is soluble in water under acidic conditions[5].

Studies on the solubility of this compound in binary solvent mixtures, such as methanol combined with ethanol, 1-propanol, or 2-propanol, have shown that solubility increases with a higher mass fraction of methanol and with increasing temperature. The lowest solubility in these mixtures was observed in the presence of 2-propanol[7].

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] The following protocol is a generalized procedure recommended by organizations such as the World Health Organization for this purpose[10][11].

Materials:

-

This compound powder

-

Selected laboratory solvent(s)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker or incubator with shaking capabilities, temperature-controlled

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, ensure the pH is accurately measured and adjusted if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound powder to a series of vials or flasks containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Key factors that influence this step include the composition of the solvent, temperature, and the duration of oscillation[10].

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter.

-

Dilution: Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry[12].

-

Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or g/100mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

References

- 1. selleckchem.com [selleckchem.com]

- 2. molekula.com [molekula.com]

- 3. molekula.com [molekula.com]

- 4. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tylosin Tartrate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tylosin Tartrate powder, a widely used macrolide antibiotic in veterinary medicine. The information presented herein is intended to support research, development, and quality control activities by providing detailed data and standardized experimental methodologies.

Chemical Identity and Structure

This compound is the tartrate salt of Tylosin, a mixture of macrolide antibiotics produced by Streptomyces fradiae. The main component is Tylosin A. Its chemical structure is complex, featuring a 16-membered lactone ring.

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 74610-55-2[1][2] |

| Molecular Formula | C₄₆H₇₇NO₁₇·C₄H₆O₆[1] |

| Molecular Weight | 1066.19 g/mol [1][3] |

Physical Properties

This compound is typically a white to buff-colored powder.[4] Key physical properties are summarized in the table below.

| Property | Value | References |

| Appearance | Powder[1] | [1] |

| Color | Colorless to yellow[1], Off-white to yellow | [1] |

| Melting Point | 140-146 °C[1], 165-175 °C[5] | [1][5] |

| Density | Approximately 1.4 g/cm³[5] | [5] |

| pH | 5.0 - 7.2 (in a 2.5% aqueous solution)[6] | [6] |

| Loss on Drying | Not more than 4.5%[6] | [6] |

| Residue on Ignition | Not more than 2.5%[6] | [6] |

Chemical Properties and Stability

Solubility

This compound exhibits varying solubility in different solvents, a critical factor for formulation development.

| Solvent | Solubility | References |

| Water | 50 mg/mL (clear, yellow-green solution)[1], Freely soluble[7][8], Slightly soluble[5] | [1][5][7][8] |

| Methanol | Very soluble[5], Freely soluble[4] | [4][5] |

| Ethanol | Very soluble[5], Soluble[4] | [4][5] |

| Chloroform | Very soluble[5], Soluble[4] | [4][5] |

| DMSO | 300 mg/mL[2] | [2] |

| Acetonitrile | Soluble | |

| Lower Alcohols | Soluble[4] | [4] |

| Esters and Ketones | Soluble[4] | [4] |

| Dilute Mineral Acids | Soluble[4] | [4] |

| Benzene and Ether | Soluble[4] | [4] |

The solubility in alcohol mixtures is dependent on the composition and temperature, with solubility increasing with a higher mass fraction of methanol and at higher temperatures.[9]

Stability

This compound is sensitive to light, moisture, and pH.

-

Light: Exposure to UV or direct sunlight can lead to significant degradation and loss of activity.[10] Solutions should be protected from light.[10]

-

Moisture: The powder is hygroscopic and should be stored in well-closed containers in a dry place.[10]

-

pH: It is unstable in acidic and alkaline conditions.[11] In aqueous solution, it is stable for at least one month at 22°C between pH 5.7 and 6.7.[2]

-

Temperature: While thermally stable as a substance and in solution, it shows some instability at high temperatures (100°C).[10][11] Recommended storage is typically between 2-8°C or under -20°C for long-term storage.[1]

The following diagram illustrates the key factors influencing the stability of this compound.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound powder can be determined using the capillary method as outlined in various pharmacopeias.[12][13][14]

Principle: A small, compacted sample in a capillary tube is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[14][15]

Methodology:

-

Sample Preparation: Ensure the this compound powder is completely dry and finely powdered.[15][16]

-

Capillary Loading: Press the open end of a capillary tube into the powder several times. Tap the closed end on a hard surface to compact the powder into a column of 2.5-3.5 mm.[12][13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 5-10°C below the expected melting point.

-

Measurement: Decrease the heating rate to approximately 1°C per minute.[12][14]

-

Observation: Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).[12] The range between these two temperatures is the melting range.

Determination of Solubility (Saturation Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the saturation shake-flask method.[17][18]

Principle: An excess amount of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then measured.[17]

Methodology:

-

Preparation: Add an excess amount of this compound powder to a stoppered flask containing the chosen solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot appropriately and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.[17]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is a standard method for the quantitative analysis of this compound and its related substances.[19][20][21]

Principle: The method separates Tylosin from other components in a sample based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically performed using a UV detector.

Example HPLC Method:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[19]

-

Column: Agilent C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[19]

-

Mobile Phase: 100% Methanol (HPLC grade).[19]

-

Flow Rate: 1.8 mL/min.[19]

-

Column Temperature: 35°C.[19]

-

Injection Volume: 10 µL.[19]

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: The IR spectrum of Tylosin shows characteristic absorption bands. A notable band is observed around 1720 cm⁻¹, which is assigned to the lactone carbonyl group.[22] IR spectroscopy can be used for identification purposes.[6][11]

-

Ultraviolet (UV) Spectroscopy: this compound exhibits UV absorbance, which is utilized in HPLC detection. The maximum absorbance (λmax) is reported at approximately 280-292 nm.[19][20][21]

Mode of Action

This compound is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[5] Its antimicrobial spectrum includes gram-positive bacteria and Mycoplasma.

Conclusion

This technical guide has detailed the essential physical and chemical properties of this compound powder, providing a valuable resource for scientists and professionals in the pharmaceutical field. The summarized data in tabular form, along with the outlined experimental protocols and diagrams, offer a practical framework for the handling, formulation, and analysis of this important veterinary antibiotic. A thorough understanding of these properties is crucial for ensuring the quality, efficacy, and stability of this compound-containing products.

References

- 1. 74610-55-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C50H83NO23 | CID 60196281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Granular or Powder Raw Material, API CAS 1405-54-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. This compound [drugfuture.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. molekula.com [molekula.com]

- 9. researchgate.net [researchgate.net]

- 10. [Physicochemical studies of Pharmachem's tylosin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globethesis.com [globethesis.com]

- 12. thinksrs.com [thinksrs.com]

- 13. thinksrs.com [thinksrs.com]

- 14. mt.com [mt.com]

- 15. westlab.com [westlab.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Standards for Veterinary Drugs | USP [usp.org]

- 19. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]

- 20. Development and validation of RP – HPLC method for the estimation of this compound in pure and pharmaceutical formulation | Semantic Scholar [semanticscholar.org]

- 21. ijpar.com [ijpar.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Tylosin Tartrate Stock Solution for Cell Culture: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tylosin Tartrate is a macrolide antibiotic derived from the fermentation product of Streptomyces fradiae.[1][2] It is widely used in veterinary medicine to treat infections caused by susceptible microorganisms.[1][3] In cell culture, this compound is primarily utilized to control and prevent contamination by Mycoplasma and other susceptible Gram-positive bacteria.[1][4] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth and replication of contaminating bacteria without significantly affecting eukaryotic cells at recommended concentrations.[1][4][5] This application note provides a detailed protocol for the preparation of a sterile this compound stock solution for use in mammalian cell culture.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H77NO17・C4H6O6 | [6][7] |

| Molecular Weight | 1066.19 g/mol | [6][7] |

| Appearance | White to off-white powder | [4][8] |

| Potency | ≥800 units/mg tylosin | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | ≥ 100 mg/mL | [8] |

| DMSO | ≥ 100 mg/mL | [8] |

| Ethanol | 300 mg/mL | [6] |

Table 3: Recommended Concentrations and Storage

| Parameter | Recommendation | Reference |

| Recommended Working Concentration | 8 mg/L | [4] |

| Powder Storage | 2-8°C, protected from light and moisture | [4][9] |

| Stock Solution Storage (-20°C) | Up to 1 month | [6][8] |

| Stock Solution Storage (-80°C) | Up to 1 year | [6] |

| Aqueous Solution Stability (pH 5.7-6.7, 22°C) | At least 1 month | [6] |

| Aqueous Solution Stability (37°C) | Stable for 3 days | [4] |

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound stock solution and its subsequent use in cell culture.

Preparation of a 10 mg/mL this compound Stock Solution

Materials:

-

This compound powder (BioReagent, suitable for cell culture)

-

Sterile, deionized, and purified water (e.g., Milli-Q or cell culture grade water)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile cryovials or polypropylene tubes for aliquoting

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biological safety cabinet, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

-

Dissolution: Transfer the weighed powder into a sterile conical tube. Using a sterile serological pipette, add the desired volume of sterile water. For a 10 mg/mL solution, add 10 mL of water to the 100 mg of powder.

-

Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear.

-

Sterile Filtration: Draw the dissolved this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

-

Aliquoting: Dispense the sterile-filtered solution into sterile cryovials or polypropylene tubes in appropriate volumes for your experimental needs (e.g., 1 mL aliquots). Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.[6]

-

Labeling and Storage: Clearly label the aliquots with the name of the solution (this compound), concentration (10 mg/mL), preparation date, and your initials. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[6][8]

Application of this compound in Cell Culture

Protocol:

-

Thawing: When ready to use, thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Avoid repeated freeze-thaw cycles.

-

Dilution: Dilute the stock solution into your complete cell culture medium to achieve the desired final working concentration. The recommended working concentration is 8 mg/L.[4]

-

Example Calculation for a 1:1250 Dilution: To prepare 500 mL of cell culture medium with a final concentration of 8 mg/L this compound from a 10 mg/mL stock solution:

-

Volume of stock solution = (Final Concentration × Final Volume) / Stock Concentration

-

Volume of stock solution = (8 mg/L × 0.5 L) / 10,000 mg/L = 0.0004 L = 400 µL

-

-

Add 400 µL of the 10 mg/mL this compound stock solution to 500 mL of your complete cell culture medium.

-

-

Incubation: Mix the medium thoroughly and use it to culture your cells as you normally would.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Caption: Experimental workflow for this compound stock solution preparation and use.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound in a cell culture setting. By following these protocols, researchers can effectively utilize this antibiotic to prevent and control microbial contamination, thereby ensuring the integrity of their cell cultures and the reliability of their experimental results. Always refer to the manufacturer's specific instructions and safety data sheets for the particular product in use.

References

- 1. Tylosin - Wikipedia [en.wikipedia.org]

- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What Do You Know about Tylosin Injection [harmony-pharma.com]

- 4. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 74610-55-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [drugfuture.com]

Application Note: Quantification of Tylosin Tartrate in Animal Tissues by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tylosin is a macrolide antibiotic used extensively in veterinary medicine to treat infections in food-producing animals such as cattle, swine, and poultry.[1][2] To ensure consumer safety, regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for tylosin in edible tissues, typically set at 100 µg/kg for muscle, liver, kidney, and fat.[3] Monitoring these residues is crucial to prevent potential human health risks associated with antibiotic resistance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the confirmation and quantification of tylosin residues due to its high sensitivity, specificity, and reliability.[3][4] This application note provides a detailed protocol for the extraction and quantification of Tylosin Tartrate from various animal tissues.

Principle

This method involves the extraction of Tylosin from homogenized animal tissue using a solvent, followed by a solid-phase extraction (SPE) clean-up step to remove matrix interferences.[3] The purified extract is then analyzed by a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

1. Materials and Reagents

-

Standards: this compound reference standard (Sigma-Aldrich or equivalent).

-

Solvents: HPLC or MS-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium acetate, ethyl acetate, chloroform.[2]

-

SPE Cartridges: Strong Cation-Exchange (SCX) or C18 cartridges (e.g., Waters Oasis).[1][3]

-

Equipment: High-speed homogenizer, refrigerated centrifuge, SPE vacuum manifold, sample evaporator (e.g., nitrogen blow-down), analytical balance, LC-MS/MS system.

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[5][6] This solution should be stored at -20°C and is stable for several months.[6]

-

Intermediate Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

-

Working Standard Solutions (1-500 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

3. Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific tissue types.

-

Homogenization: Accurately weigh 2-5 g of minced tissue (muscle, liver, kidney, or fat) into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Centrifugation: Centrifuge the homogenate at 4,000-5,000 x g for 15-20 minutes at 4°C.[7]

-

Solid-Phase Extraction (SPE) Clean-up:

-

Conditioning: Condition an SCX or C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering compounds.

-

Elution: Elute the Tylosin from the cartridge using 5-10 mL of 5% ammonia solution in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm filter into an HPLC vial for analysis.[1]

-

4. LC-MS/MS Analysis

The following tables outline the recommended starting parameters for LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 35°C[1] |

| Injection Volume | 5 µL[1] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 916.5[1] |

| Product Ions (m/z) | Typically, two transitions are monitored for quantification and confirmation (e.g., 174.1, 772.5) |

| Drying Gas Temp. | 300°C[1] |

| Drying Gas Flow | 11 L/min[1] |

| Nebulizer Pressure | 35 psi[1] |

| Collision Energy | Optimize for specific instrument and transitions |

Data Presentation

The performance of this method should be validated according to regulatory guidelines such as the Commission Decision 2002/657/EC.[4] Key validation parameters are summarized below.

Table 3: Summary of Method Performance and Validation Data (Representative Values)

| Parameter | Muscle | Liver | Kidney | Fat/Skin |

|---|---|---|---|---|

| Linearity Range | 1 - 200 µg/kg | 1 - 200 µg/kg | 1 - 200 µg/kg | 1 - 200 µg/kg |

| Correlation Coeff. (r²) | > 0.99[3] | > 0.99[3] | > 0.99[3] | > 0.99[3] |

| LOD (µg/kg) | 0.2 - 1.6[3][8] | 0.2 - 1.6[3][8] | 0.2 - 1.6[3][8] | 0.2 - 1.6[3][8] |

| LOQ (µg/kg) | 1.5 - 5.0[3][8] | 1.5 - 5.0[3][8] | 1.5 - 5.0[3][8] | 1.5 - 5.0[3][8] |

| Recovery (%) | 80 - 110%[1][9] | 80 - 110%[1][9] | 80 - 110%[1][9] | 80 - 110%[1][9] |

| Precision (RSDr %) | < 15%[1] | < 15%[1] | < 15%[1] | < 15%[1] |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSDr: Repeatability Relative Standard Deviation.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: Experimental workflow for this compound quantification in tissues.

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of this compound in various animal tissues.[1] The sample preparation procedure, incorporating solid-phase extraction, effectively minimizes matrix effects, ensuring accurate and reliable results.[4] With a limit of quantification well below the established MRLs, this method is highly suitable for routine monitoring and regulatory compliance in food safety laboratories.[3]

References

- 1. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]

- 6. thaiscience.info [thaiscience.info]

- 7. agilent.com [agilent.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tylosin Tartrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Tylosin Tartrate, a macrolide antibiotic used in veterinary medicine.[1][2] The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accurate and reproducible results for antimicrobial susceptibility testing.[3][4][5]

Introduction

This compound is a bacteriostatic antibiotic with a broad spectrum of activity against Gram-positive bacteria and a limited range against Gram-negative organisms.[6] Determining the MIC of this compound is crucial for:

-

Guiding Therapeutic Decisions: MIC values help veterinarians select the most effective antibiotic and dosage regimen for treating bacterial infections in animals.[7][8]

-

Antimicrobial Resistance Monitoring: Routine MIC testing of clinical isolates allows for the surveillance of emerging resistance to this compound.[9]

-

Drug Development: In the preclinical phase of new veterinary drug development, MIC testing is essential for evaluating the in vitro potency of new antimicrobial compounds.[9][10]

The two primary methods for determining the MIC of this compound are broth microdilution and agar dilution.[8][11] Both methods are considered gold standards for susceptibility testing.[11]

Experimental Protocols

The following are detailed protocols for the broth microdilution and agar dilution methods for determining the MIC of this compound. These protocols are aligned with the principles outlined by the CLSI VET01 series of documents.[1][3][5][12][13]

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in serially diluted concentrations of an antimicrobial agent in a liquid medium.[14][15]

Materials:

-

This compound reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)[1][16]

-

Sterile diluents (e.g., sterile water, saline)

-

Pipettes and sterile tips

-

Incubator (35 ± 2°C)

-

Nephelometer or spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound reference powder.

-

Dissolve the powder in a suitable solvent (refer to CLSI guidelines for specific solvents for macrolides) to create a high-concentration stock solution.

-

Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the working this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test organism, pick 3-4 colonies and suspend them in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[15] Growth is observed as turbidity or a pellet at the bottom of the well.

-

Quality Control:

-

Concurrently test the recommended QC strains. The resulting MICs should fall within the acceptable ranges specified by CLSI documents.[1][16] For Tylosin, the acceptable QC range for S. aureus ATCC® 29213 is 0.5-2 µg/mL and for E. faecalis ATCC® 29212 is 0.5-2 µg/mL.[16][17]

Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of the test organism.[11][18]

Materials:

-

This compound reference standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213)

-

Sterile diluents

-

Inoculator (e.g., Steers replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution method.

-

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.

-

For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C).

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Prepare a control plate containing MHA without any antibiotic.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test organism as described in the broth microdilution method.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[11]

-

-

Inoculation of Agar Plates:

-

Using an inoculator, apply a spot of the diluted bacterial inoculum onto the surface of each antibiotic-containing agar plate and the control plate. Up to 30 different isolates can be tested on a single plate.[19]

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.[11]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.

-

Quality Control:

-

Test the appropriate QC strains with each batch of MIC determinations. The MIC values obtained must be within the established QC ranges.

Data Presentation

The following tables summarize the expected quality control ranges and reported MIC values for this compound against various veterinary pathogens.

Table 1: CLSI Quality Control Ranges for this compound MIC (µg/mL)

| Quality Control Strain | MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213 | 0.5 - 2 |

| Enterococcus faecalis ATCC® 29212 | 0.5 - 2 |

Data sourced from CLSI VET01-A3 and related publications.[1][16][17]

Table 2: Reported MIC Values of this compound for Veterinary Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus intermedius (canine) | - | - | <0.25 (sensitive) |

| Mycoplasma hyopneumoniae (porcine) | 0.016 | 0.06 | - |

| Mycoplasma synoviae (avian) | - | 0.012 | - |

| Clostridium perfringens (rabbit, Italian isolates) | <0.5 | <0.5 | - |

| Clostridium perfringens (rabbit, Spanish isolates) | 16 | 256 | - |

Note: MIC values can vary based on geographical location and isolate source. The data presented is for informational purposes and may not be representative of all isolates.[20][21][22][23]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

Caption: Workflow for Broth Microdilution MIC Determination.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 6. glpbio.com [glpbio.com]

- 7. Use of Antimicrobial Susceptibility Data to Guide Therapy | College of Veterinary Medicine at MSU [cvm.msu.edu]